molecular formula C18H14O B11862487 Ethanone, 1-[2-(1-naphthalenyl)phenyl]- CAS No. 858035-58-2

Ethanone, 1-[2-(1-naphthalenyl)phenyl]-

Cat. No.: B11862487
CAS No.: 858035-58-2
M. Wt: 246.3 g/mol
InChI Key: MFYGZRKSQAJUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(naphthalen-1-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a phenyl ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(naphthalen-1-yl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and phenylacetyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of 1-(2-(naphthalen-1-yl)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Continuous Flow Systems: To ensure consistent production and quality control.

    Purification: Techniques such as recrystallization and distillation to obtain high-purity products.

Chemical Reactions Analysis

1-(2-(naphthalen-1-yl)phenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation

    Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Conditions: Acidic or basic medium

    Products: Carboxylic acids or quinones

Reduction

    Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Conditions: Typically in anhydrous solvents like ether or tetrahydrofuran (THF)

    Products: Alcohols or hydrocarbons

Substitution

    Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

    Conditions: Varies depending on the reagent

    Products: Halogenated or nitrated derivatives

Scientific Research Applications

1-(2-(naphthalen-1-yl)phenyl)ethanone has several applications in scientific research:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

The mechanism of action of 1-(2-(naphthalen-1-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-(2-(naphthalen-1-yl)phenyl)ethanone can be compared with other aromatic ketones such as benzophenone and acetophenone. While all these compounds share a common ketone functional group, 1-(2-(naphthalen-1-yl)phenyl)ethanone is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and physical properties.

Similar Compounds

Conclusion

1-(2-(naphthalen-1-yl)phenyl)ethanone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological and medicinal properties make it an interesting subject for further research.

Properties

CAS No.

858035-58-2

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1-(2-naphthalen-1-ylphenyl)ethanone

InChI

InChI=1S/C18H14O/c1-13(19)15-9-4-5-11-17(15)18-12-6-8-14-7-2-3-10-16(14)18/h2-12H,1H3

InChI Key

MFYGZRKSQAJUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.